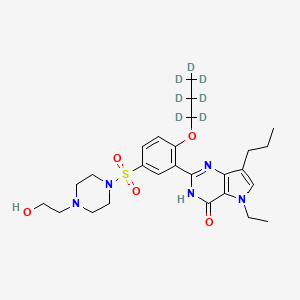

Mirodenafil-d7 Dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C26H37N5O5S |

|---|---|

Molecular Weight |

538.7 g/mol |

IUPAC Name |

5-ethyl-2-[2-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-7-propyl-3H-pyrrolo[3,2-d]pyrimidin-4-one |

InChI |

InChI=1S/C26H37N5O5S/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32/h8-9,17-18,32H,4-7,10-16H2,1-3H3,(H,27,28,33)/i2D3,5D2,16D2 |

InChI Key |

MIJFNYMSCFYZNY-XSIGYUCQSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO)C3=NC4=C(C(=O)N3)N(C=C4CCC)CC |

Canonical SMILES |

CCCC1=CN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC |

Origin of Product |

United States |

Foundational & Exploratory

Mirodenafil-d7 Dihydrochloride CAS number and chemical properties

An In-Depth Technical Guide to Mirodenafil-d7 Dihydrochloride

Authored by a Senior Application Scientist

Abstract

Mirodenafil, a second-generation phosphodiesterase type 5 (PDE5) inhibitor, has demonstrated significant therapeutic potential, primarily in the treatment of erectile dysfunction and more recently in neurodegenerative disease research.[1][2][3] This technical guide provides a comprehensive overview of this compound, a deuterated analog of Mirodenafil Dihydrochloride. The inclusion of deuterium atoms offers a valuable tool for researchers, particularly in pharmacokinetic and metabolic studies, due to the kinetic isotope effect. This document will delve into the core chemical properties, mechanism of action, established analytical protocols, and burgeoning research applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Compound Identification and Chemical Properties

The unique identity of a chemical compound is fundamentally established by its CAS (Chemical Abstracts Service) number. For the deuterated form, the CAS number of the parent compound is often referenced.

-

Compound Name: this compound

-

CAS Number: 862189-96-6 (unlabeled)[4]

The primary distinction of this compound lies in the isotopic labeling with seven deuterium atoms, which minimally alters the chemical properties but significantly impacts its metabolic stability and utility in mass spectrometry-based analytical methods.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₃₀D₇N₅O₅S·2HCl | [4] |

| Molecular Weight | 611.63 g/mol (as Dihydrochloride) | Calculated |

| Parent Compound MW | 604.59 g/mol (Mirodenafil Dihydrochloride) | [5][6][7][8][9] |

| IUPAC Name | 5-ethyl-2-[5-[[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl]-2-propoxyphenyl]-7-propyl-3H-pyrrolo[3,2-d]pyrimidin-4-one;dihydrochloride | [6] |

| Synonyms | SK3530-d7 Dihydrochloride | N/A |

| Solubility | Soluble in DMF (25 mg/ml), DMSO (25 mg/ml), and Ethanol (10 mg/ml). Sparingly soluble in DMSO:PBS (pH 7.2) (1:9) at 0.1 mg/ml. | [10] |

| Physical State | Solid | N/A |

Mechanism of Action: A Dual Focus on Vasodilation and Neuroprotection

Mirodenafil's primary mechanism of action is the potent and selective inhibition of phosphodiesterase type 5 (PDE5).[1][11] This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[11][12][13] By inhibiting PDE5, mirodenafil leads to elevated intracellular cGMP levels, which in turn activates protein kinase G (PKG). This cascade results in the relaxation of smooth muscle cells, particularly in the corpus cavernosum of the penis, leading to vasodilation and increased blood flow.[11][12][13] Mirodenafil exhibits a high selectivity for PDE5, approximately 10-fold greater than that of sildenafil, which contributes to a favorable side-effect profile.[1][14]

Signaling Pathway in Erectile Function

Caption: Mirodenafil's inhibition of PDE5 enhances the cGMP pathway.

Neuroprotective Mechanisms

Recent research has illuminated the multimodal neuroprotective effects of mirodenafil, positioning it as a candidate for treating neurodegenerative diseases like Alzheimer's.[15][16] Its ability to cross the blood-brain barrier is a critical prerequisite for its central nervous system effects.[1]

Key neuroprotective actions include:

-

Activation of the cGMP/PKG/CREB Pathway: Mirodenafil elevates cGMP levels in neuronal cells, activating PKG and subsequently the transcription factor CREB, which is crucial for neuronal survival and memory function.[13][15]

-

Reduction of Amyloid-β and Tau Pathology: Studies have shown that mirodenafil can decrease the burden of amyloid-β (Aβ) and phosphorylated tau, two hallmarks of Alzheimer's disease. This is achieved in part by inhibiting glycogen synthase kinase 3β (GSK-3β) activity and reducing the expression of BACE1 and amyloid precursor protein (APP).[13][15]

-

Modulation of Glucocorticoid Receptor (GR) Signaling: Mirodenafil has been found to inhibit the transcriptional activity of the glucocorticoid receptor.[15][16]

-

Activation of Wnt/β-catenin Signaling: By downregulating the Wnt antagonist Dickkopf-1 (Dkk-1), mirodenafil activates the Wnt/β-catenin pathway, which is involved in neuronal development and function.[15][16]

Caption: Multimodal neuroprotective actions of Mirodenafil.

Analytical Methodologies

The quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic and drug metabolism studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.

Protocol: LC-MS/MS for Mirodenafil in Rat Plasma

This protocol is adapted from methodologies described for the analysis of mirodenafil in biological fluids.[17][18][19][20] The use of a deuterated internal standard, such as Mirodenafil-d7, is standard practice to correct for matrix effects and variations in instrument response.

1. Sample Preparation (Protein Precipitation):

- To 100 µL of rat plasma, add 200 µL of acetonitrile containing the internal standard (Mirodenafil-d7).

- Vortex for 1 minute to precipitate proteins.

- Centrifuge at 13,000 rpm for 10 minutes.

- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

- LC System: Agilent 1200 series or equivalent.

- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[18][20]

- Mobile Phase: Isocratic elution with 0.02 M ammonium acetate buffer (pH 6) and acetonitrile (52:48, v/v).[17][18]

- Flow Rate: 1.4 mL/min.[17][18]

- Injection Volume: 10 µL.

- Column Temperature: 40 °C.[17][20]

3. Mass Spectrometric Conditions:

MS System: Triple quadrupole mass spectrometer (e.g., API 4000).

Ionization Mode: Electrospray Ionization (ESI), positive mode.

- Multiple Reaction Monitoring (MRM) Transitions:

Mirodenafil: To be determined based on parent compound fragmentation.

Mirodenafil-d7: To be determined, typically parent ion +7 Da, with a corresponding shift in the fragment ion.

Optimization: Ion source parameters (e.g., ion spray voltage, temperature, gas flows) should be optimized for maximum signal intensity.

Caption: General workflow for LC-MS/MS analysis of Mirodenafil.

Applications in Research

This compound serves as an indispensable tool in several areas of pharmacological research.

Pharmacokinetic (PK) Studies

As an internal standard, Mirodenafil-d7 is essential for accurate quantification in PK studies. These studies aim to understand the absorption, distribution, metabolism, and excretion (ADME) of the parent drug. For instance, comparative PK studies in rats have been conducted to evaluate different salt forms of mirodenafil.[19] In such studies, oral administration of mirodenafil at doses around 40 mg/kg has been reported.[14][21]

Drug Metabolism Studies

The deuterated analog helps in the identification and quantification of metabolites by providing a distinct mass shift in mass spectrometric analysis. Mirodenafil is known to be metabolized by cytochrome P450 enzymes, primarily CYP3A4.[21]

In-Vivo Efficacy Models

While Mirodenafil-d7 itself is not typically used as the therapeutic agent in efficacy studies, the data from PK studies using the deuterated standard are critical for interpreting the results of these models.

-

Erectile Dysfunction: Animal models, often involving rabbits, are used to assess the relaxant effect on corpus cavernosum tissue.[3]

-

Neurodegenerative Diseases: In mouse models of Alzheimer's disease, mirodenafil has been shown to improve cognitive behavior.[16]

-

Stroke Recovery: In rat models of middle cerebral artery occlusion (MCAO), mirodenafil administered subcutaneously at doses of 0.5-2 mg/kg has been shown to improve sensorimotor and cognitive recovery.[22][23]

Conclusion

This compound is a critical research tool that enables precise and accurate bioanalytical studies essential for the development and understanding of its non-deuterated counterpart, mirodenafil. Its utility in pharmacokinetic and metabolism studies is unparalleled. As research into the therapeutic applications of mirodenafil continues to expand beyond erectile dysfunction into the realm of neuroprotection, the role of this compound in facilitating this research will undoubtedly grow in significance.

References

- Mirodenafil - Alzheimer's Drug Discovery Found

- What is the mechanism of Mirodenafil?

- What is Mirodenafil used for?

- The multifunctional role of phosphodiesterase 5 inhibitors in medicine - Via Medica Journals. (2025, October 3).

- Phosphodiesterase 5 inhibitor mirodenafil ameliorates Alzheimer-like pathology and symptoms by multimodal actions - PMC. (2022, July 8).

- Mirodenafil dihydrochloride | CAS#862189-96-6 | PDE5 inhibitor - MedKoo Biosciences.

- Mirodenafil | New Drug Approvals. (2014, January 30).

- Mirodenafil dihydrochloride | C26H39Cl2N5O5S | CID 135564928 - PubChem.

- Mirodenafil (hydrochloride) (SK3530, CAS Number: 862189-96-6) | Cayman Chemical.

- Mirodenafil dihydrochloride | Drug Inform

- Mirodenafil Dihydrochloride | PDE inhibitor | CAS 862189-96-6 - Selleck Chemicals.

- Mirodenafil dihydrochloride ≥98% (HPLC) | Sigma-Aldrich - MilliporeSigma.

- MIRODENAFIL DIHYDROCHLORIDE - precisionFDA.

- What is Mirodenafil dihydrochloride used for?

- A review of analytical methods for the determination of four new phosphodiesterase type 5 inhibitors in biological samples and pharmaceutical - SciELO.

- Mirodenafil dihydrochloride (SK-3530 dihydrochloride) | PDE5 Inhibitor | MedChemExpress.

- A review of the efficacy and safety of mirodenafil in the management of erectile dysfunction - PMC.

- Validated LC-MS/MS method for the determination of mirodenafil in rat plasma and its application to a comparative pharmacokinetic study of the free base and hydrochloride salt forms of mirodenafil - PubMed. (2012, July 15).

- A review of analytical methods for the determination of four new phosphodiesterase type 5 inhibitors in biological samples and pharmaceutical prepar

- Therapeutic effects of mirodenafil, a phosphodiesterase 5 inhibitor, on stroke models in r

- Mirodenafil - Drug Targets, Indications, Patents - P

- This compound | CAS 862189-96-6 (unlabeled) | SCBT.

- Mirodenafil for the Treatment of Erectile Dysfunction: A Systematic Review of the Liter

- Mirodenafil for the Treatment of Erectile Dysfunction: A Systematic Review of the Liter

Sources

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. What is Mirodenafil dihydrochloride used for? [synapse.patsnap.com]

- 3. A review of the efficacy and safety of mirodenafil in the management of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. medkoo.com [medkoo.com]

- 6. Mirodenafil dihydrochloride | C26H39Cl2N5O5S | CID 135564928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Mirodenafil dihydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Mirodenafil dihydrochloride ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.cn]

- 9. GSRS [precision.fda.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. What is the mechanism of Mirodenafil? [synapse.patsnap.com]

- 12. What is Mirodenafil used for? [synapse.patsnap.com]

- 13. The multifunctional role of phosphodiesterase 5 inhibitors in medicine | Czapla | Journal of Sexual and Mental Health [journals.viamedica.pl]

- 14. Mirodenafil for the Treatment of Erectile Dysfunction: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phosphodiesterase 5 inhibitor mirodenafil ameliorates Alzheimer-like pathology and symptoms by multimodal actions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. newdrugapprovals.org [newdrugapprovals.org]

- 18. scielo.br [scielo.br]

- 19. Validated LC-MS/MS method for the determination of mirodenafil in rat plasma and its application to a comparative pharmacokinetic study of the free base and hydrochloride salt forms of mirodenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scielo.br [scielo.br]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. Therapeutic effects of mirodenafil, a phosphodiesterase 5 inhibitor, on stroke models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Mirodenafil - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Precision Bioanalysis: The Molecular Weight Differential of Mirodenafil vs. Mirodenafil-d7

Executive Summary

In quantitative bioanalysis, particularly within pharmacokinetic (PK) and toxicokinetic (TK) profiling, the accuracy of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) relies heavily on the quality of the Internal Standard (IS). For Mirodenafil, a potent PDE5 inhibitor, the gold standard for normalization is its stable isotopologue, Mirodenafil-d7 .

This technical guide dissects the precise molecular weight difference between the native drug and its deuterated analog. Beyond simple stoichiometry, we explore the physicochemical implications of this mass shift—specifically how the substitution of seven protons (

Part 1: Molecular Characterization & Mass Physics

To develop a robust Multiple Reaction Monitoring (MRM) method, one must distinguish between "Average Molecular Weight" (used for molarity calculations) and "Monoisotopic Mass" (used for Mass Spectrometry).

The Native Analyte: Mirodenafil[1][2][3]

-

Chemical Formula:

[1][2][3][4] -

Core Structure: A pyrrolopyrimidine core with a sulfonamide linkage to a piperazine ring and a propoxyphenyl group.[5][6]

-

Monoisotopic Mass (

): 531.2515 Da -

Protonated Precursor Ion $[M+H]^+: 532.2588 Da

The Isotopologue: Mirodenafil-d7

-

Chemical Formula:

-

Labeling Position: The hepta-deuterated label is located on the propoxy group (

) attached to the phenyl ring. This position is metabolically stable and non-exchangeable in protic solvents. -

Mass Calculation:

-

Mass of

H: ~1.00783 Da -

Mass of

H (D): ~2.01410 Da - per atom: 1.00627 Da

-

Total Shift (

):

-

-

Monoisotopic Mass (

): 538.2954 Da -

Protonated Precursor Ion $[M+H]^+: 539.3027 Da

Comparative Data Table

| Parameter | Mirodenafil (Native) | Mirodenafil-d7 (IS) | Differential ( |

| Formula | +7 Neutrons | ||

| Avg.[5] Mol. Weight | 531.67 g/mol | 538.71 g/mol | ~7.04 g/mol |

| Monoisotopic Mass | 531.2515 Da | 538.2954 Da | +7.0439 Da |

| Precursor Ion | 532.3 ( | 539.3 ( | +7.0 ( |

| Retention Time (RT) | Slight shift (< 0.1 min) |

Part 2: The Physics of Isotopologues in LC-MS/MS

The Chromatographic Deuterium Effect (CDE)

While Mirodenafil and Mirodenafil-d7 are chemically nearly identical, they are not chromatographically indistinguishable. The Carbon-Deuterium (C-D) bond is shorter (approx. 0.005 Å) and has a lower zero-point vibrational energy than the Carbon-Hydrogen (C-H) bond.

-

Mechanism: This results in a slightly smaller molar volume and reduced lipophilicity for the deuterated analog.[7]

-

Observation: On Reverse-Phase (C18 or Phenyl-Hexyl) columns, Mirodenafil-d7 will elute slightly earlier than the native Mirodenafil.

-

Operational Impact: When setting integration windows, researchers must account for this "front-running" behavior. The retention time shift is usually minor (0.02 – 0.10 min) but can be significant in high-throughput UPLC gradients.

Isotopic Cross-Talk & Blank Interference

The +7 Da mass difference is strategically chosen to eliminate "cross-talk."

-

Native M+7 Contribution: The probability of native Mirodenafil having enough natural isotopes (

C, -

Result: High concentrations of the native drug (Upper Limit of Quantification) will not cause false signals in the Internal Standard channel, ensuring the integrity of the calibration curve.

Part 3: Bioanalytical Workflow & Logic

The following diagram illustrates the decision logic for Mass Spectrometry tuning and the physical workflow for sample preparation.

Figure 1: Logical flow for MS tuning (Top) and Sample Preparation (Bottom). The d7-IS is added prior to extraction to normalize recovery variances.

Part 4: Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system. The use of Mirodenafil-d7 corrects for extraction efficiency losses and matrix effects (ion suppression/enhancement) in real-time.

Reagents & Materials

-

Analyte: Mirodenafil (Reference Standard).[1]

-

Internal Standard: Mirodenafil-d7 (Propyl-d7).

-

Matrix: Drug-free human or rat plasma (K2EDTA).

-

Extraction Solvent: Methyl tert-butyl ether (MTBE) – Selected for high recovery of sulfonamides.

Step-by-Step Methodology

Step 1: Stock Solution Preparation

-

Native Stock: Dissolve Mirodenafil in Methanol to 1.0 mg/mL.

-

IS Stock: Dissolve Mirodenafil-d7 in Methanol to 1.0 mg/mL.

-

Critical Check: Verify the isotopic purity of the d7 standard. If <99% D, check for "M+0" contribution which interferes with the analyte.

-

-

IS Working Solution: Dilute IS Stock to ~200 ng/mL in 50% Acetonitrile.

Step 2: Sample Extraction (LLE)

-

Aliquot 50 µL of plasma into a 1.5 mL polypropylene tube.

-

Add 10 µL of IS Working Solution (Mirodenafil-d7). Vortex gently (10 sec).

-

Why: Adding IS before extraction ensures that any loss of analyte during the next steps is mirrored by the IS.

-

-

Add 500 µL of MTBE.

-

Vortex aggressively for 5 minutes; Centrifuge at 14,000 rpm for 5 minutes (

). -

Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean tube.

-

Evaporate to dryness under Nitrogen stream at

. -

Reconstitute in 100 µL of Mobile Phase (e.g., 10 mM Ammonium Formate : Acetonitrile, 20:80).

Step 3: LC-MS/MS Parameters[8]

-

Column: Phenyl-Hexyl or C18 (e.g., Phenomenex Luna, 2.0 x 100 mm, 3 µm).

-

Note: Phenyl-hexyl provides better selectivity for the pyrrolopyrimidine core than standard C18.

-

-

Mobile Phase: Isocratic 5mM Ammonium Formate / Acetonitrile (23:77 v/v).[8][9]

-

Flow Rate: 0.3 mL/min.

-

MRM Transitions (Positive ESI):

-

Mirodenafil:

(Collision Energy ~35 eV) -

Mirodenafil-d7:

(If label is lost) OR -

Technical Note: The transition

typically corresponds to the cleavage of the sulfonamide bond. If the d7 label is on the propoxy group (attached to the phenyl ring on the "296" side), the IS transition will be

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135497803, Mirodenafil. Retrieved from [Link]

-

Clinivex. (n.d.). Mirodenafil-d7 Product Data. Retrieved from [Link]

-

Lee, J., et al. (2013). "High-sensitive LC-MS/MS method for the simultaneous determination of mirodenafil and its major metabolite, SK-3541, in human plasma." Journal of Separation Science, 36(5), 840-848.[8] Retrieved from [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. GSRS [precision.fda.gov]

- 3. GSRS [precision.fda.gov]

- 4. Mirodenafil - Wikipedia [en.wikipedia.org]

- 5. Mirodenafil dihydrochloride | C26H39Cl2N5O5S | CID 135564928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mirodenafil | C26H37N5O5S | CID 135497803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chromatographic Isotope Effect: Retention Time Changes for Polydeuterated Laquinimod in Reverse Phase HPLC [bioforumconf.com]

- 8. High-sensitive LC-MS/MS method for the simultaneous determination of mirodenafil and its major metabolite, SK-3541, in human plasma: application to microdose clinical trials of mirodenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: Solubility Profiling and Handling of Mirodenafil-d7 Dihydrochloride

[1]

Executive Summary

This compound is the stable, deuterated isotopolog of Mirodenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1] It is primarily utilized as an Internal Standard (IS) in bioanalytical assays (LC-MS/MS) for the quantification of Mirodenafil in biological matrices.[1]

Accurate quantification relies on the precise handling of this reference material. This guide addresses the critical solubility differential between Dimethyl Sulfoxide (DMSO) and water. The core technical directive is unequivocal: DMSO is the obligatory solvent for stock solution preparation, while aqueous media must be restricted to final working dilutions to prevent precipitation and ensure homogeneity.

Physicochemical Context & Solubility Profile[1][2][3][4][5][6][7][8][9][10][11]

The Deuterium Isotope Effect on Solubility

While Mirodenafil-d7 contains seven deuterium atoms (replacing hydrogen), the solubility profile remains physicochemically identical to the non-deuterated parent compound (Mirodenafil Dihydrochloride).[1] The isotopic substitution affects mass and vibrational frequency (critical for MS detection) but does not significantly alter the dipole moment or lattice energy governing solvation. Therefore, solubility data for Mirodenafil Dihydrochloride serves as the validated proxy for the d7 analog.[1]

Solvent Compatibility Matrix

The dihydrochloride salt form enhances polarity but does not confer unlimited aqueous solubility.[1] The compound exhibits a "solubility cliff" when transitioning from aprotic polar solvents to aqueous buffers.

| Solvent System | Solubility Limit ( | Classification | Application |

| DMSO (Anhydrous) | High | Primary Stock Solution | |

| Ethanol | ~10 - 13 mg/mL | Moderate | Alternative Stock (less stable) |

| Water (Deionized) | ~1 - 5 mg/mL | Low/Risky | Not Recommended for Stock |

| PBS (pH 7.2) | ~0.1 mg/mL | Poor | Final Working Matrix Only |

*Note: High concentrations in DMSO may require sonication and gentle warming (40°C).[1]

Solubility Analysis: DMSO vs. Water[1][3][4][7][8][12]

Why DMSO is the Standard

DMSO (Dimethyl Sulfoxide) is the gold-standard vehicle for Mirodenafil-d7 due to its high dielectric constant and aprotic nature.[1] It effectively disrupts the crystal lattice of the dihydrochloride salt without inducing hydrolysis.

-

Stability: DMSO stocks stored at -20°C or -80°C maintain chemical integrity for months to years.[1]

-

Hygroscopicity Warning: DMSO is hygroscopic.[1][2][3] Accumulation of water in stored DMSO stocks can lead to "micro-precipitation" of the compound over time. Always use fresh or desiccated DMSO.[1]

The Risks of Aqueous Solvation

Attempting to dissolve this compound directly in water for stock preparation is a critical experimental error for three reasons:

-

Inconsistent Saturation: While technically soluble up to ~3 mg/mL in water with sonication, the solution is thermodynamically unstable and prone to crashing out upon slight temperature drops or pH shifts.

-

Hydrolysis Risk: Aqueous solutions of HCl salts can be acidic; prolonged storage can lead to gradual degradation of the sulfonamide or ether linkages.

-

Adsorption: In low-concentration aqueous solutions, the hydrophobic core of the molecule may adsorb to plasticware (polypropylene tubes), causing quantitation errors.[1]

Experimental Protocols

Protocol A: Preparation of Master Stock Solution (DMSO)

Objective: Create a stable, high-concentration stock (e.g., 10 mM or 5 mg/mL) for long-term storage.[1]

-

Equilibration: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation (water uptake).

-

Weighing: Weigh the desired mass (e.g., 1 mg) into a glass amber vial. Avoid plastics if possible to minimize static and adsorption.

-

Solvation: Add analytical-grade (anhydrous) DMSO to achieve the target concentration.

-

Calculation: Volume (mL) = Mass (mg) / Target Conc (mg/mL).[1]

-

-

Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes. Visual inspection must confirm a clear, colorless solution.[1]

-

Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -20°C (stable for >1 year).

Protocol B: Preparation of Working Solutions (Aqueous Dilution)

Objective: Dilute the DMSO stock into a biological matrix or buffer without inducing precipitation.[1]

-

Stepwise Dilution: Do not add DMSO stock directly to 100% aqueous buffer if the final concentration is high. Use an intermediate dilution step if necessary.

-

The "Crash-Out" Prevention Rule: Ensure the final DMSO concentration in the working solution is < 1% (v/v) to avoid matrix effects in LC-MS or toxicity in bioassays.[1]

-

Procedure:

-

Place the aqueous buffer (e.g., PBS or mobile phase) in a vortexing tube.[1]

-

While vortexing the buffer, slowly inject the required volume of DMSO stock sub-surface into the liquid. Do not drop it on top of the liquid, as this creates a localized high-concentration interface where precipitation occurs.[1]

-

Immediate Use: Aqueous working solutions should be prepared fresh daily and kept on ice.

-

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for handling Mirodenafil-d7, highlighting the "Safe Zone" (DMSO) versus the "Risk Zone" (Water).

Caption: Workflow for stable solubilization of Mirodenafil-d7, delineating the safe DMSO pathway vs. aqueous risks.

Troubleshooting & Best Practices

| Issue | Root Cause | Corrective Action |

| Visible Particulates | Saturation or "Salting Out" | Sonicate at 40°C for 10 mins. If in aqueous buffer, discard and re-prepare with lower concentration or higher dilution factor. |

| Signal Drift (LC-MS) | Adsorption to container | Use silanized glass vials or low-binding polypropylene.[1] Ensure solvent contains at least 50% organic modifier during storage.[1] |

| Yellow Discoloration | Oxidation or Hydrolysis | Discard.[1] This indicates degradation of the stock solution, likely due to moisture ingress in the DMSO. |

References

Optimizing Isotopic Purity Specifications for Mirodenafil-d7 Internal Standards in LC-MS/MS Bioanalysis

Executive Summary

In the rigorous landscape of pharmacokinetic (PK) and bioanalytical research, the precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) is heavily reliant on the quality of internal standards (IS). For the quantification of mirodenafil—a potent, reversible phosphodiesterase type 5 (PDE5) inhibitor—the transition from analog internal standards to stable isotope-labeled internal standards (SIL-IS) such as Mirodenafil-d7 marks a critical evolution in assay reliability. This technical whitepaper dissects the causality behind isotopic purity requirements, establishes quantitative specifications for Mirodenafil-d7, and provides a self-validating experimental protocol to ensure compliance with stringent regulatory thresholds.

Mechanistic Grounding: The Role of Mirodenafil-d7

Mirodenafil is primarily utilized in the research and treatment of erectile dysfunction, acting through the nitric oxide (NO)-cGMP signaling pathway. By inhibiting PDE5, mirodenafil prevents the degradation of cyclic guanosine monophosphate (cGMP), thereby sustaining smooth muscle relaxation[1].

Early LC-MS/MS methods for mirodenafil utilized analog internal standards, such as udenafil[2]. However, analog standards often fail to perfectly mimic the analyte's behavior during sample extraction and electrospray ionization (ESI), leading to uncompensated matrix effects.

Mirodenafil-d7 (incorporating seven deuterium atoms on the propoxy group) resolves this by co-eluting exactly with the unlabeled mirodenafil. Because they share identical physicochemical properties, any signal suppression or enhancement caused by endogenous matrix components affects both the analyte and the SIL-IS equally, canceling out the bias when the peak area ratio is calculated.

Mirodenafil mechanism: PDE5 inhibition and cGMP pathway.

The Causality of Isotopic Cross-Talk

While Mirodenafil-d7 provides superior matrix compensation, its utility is entirely dependent on its isotopic purity . The synthesis of deuterated compounds is rarely 100% efficient; trace amounts of lower isotopologues (d0 through d6) are often present.

The presence of the d0 isotopologue (unlabeled mirodenafil) within the Mirodenafil-d7 reference material is the primary source of isotopic cross-talk .

The Mechanistic Impact

In a standard bioanalytical assay, the IS is spiked into every sample at a constant, relatively high concentration (e.g., 50 ng/mL) to ensure a robust, noise-free signal. If the Mirodenafil-d7 standard contains even a 0.2% d0 impurity, spiking 50 ng/mL of the IS will inadvertently introduce 0.1 ng/mL of unlabeled mirodenafil into the sample. If the assay's Lower Limit of Quantification (LLOQ) is 0.2 ng/mL, this impurity contributes a baseline signal equivalent to 50% of the LLOQ. This violates the, which mandate that IS interference must not exceed 20% of the analyte's LLOQ response[3].

Conversely, extremely high concentrations of the unlabeled analyte (at the Upper Limit of Quantification, ULOQ) can contribute to the IS channel due to natural isotopic distribution (e.g., naturally occurring

Quantitative Specifications & Regulatory Thresholds

To prevent assay failure during validation, the isotopic purity of Mirodenafil-d7 must be strictly controlled. The specifications below are engineered to ensure compliance with EMA and FDA bioanalytical frameworks[4],[3].

Table 1: Isotopic Purity Specifications for Mirodenafil-d7

| Parameter | Specification Limit | Scientific Rationale |

| Overall Chemical Purity | > 98.0% (HPLC-UV) | Ensures absence of synthesis byproducts that could cause ion suppression. |

| Isotopic Enrichment (d7) | ≥ 99.0% | Guarantees the primary mass of the IS is shifted by +7 Da. |

| d0 Contribution (Unlabeled) | ≤ 0.1% | Prevents false-positive analyte signals at the LLOQ level. |

| Analyte to IS Cross-Talk | ≤ 5.0% of IS response | Ensures ULOQ samples do not artificially inflate the IS peak area. |

| IS to Analyte Cross-Talk | ≤ 20.0% of LLOQ response | Mandated by ICH M10; ensures baseline noise does not compromise LLOQ accuracy. |

Table 2: LC-MS/MS MRM Transitions

Note: Transitions are monitored in positive Electrospray Ionization (ESI+) mode.[2]

| Compound | Precursor Ion ( | Product Ion (m/z) | Collision Energy (eV) |

| Mirodenafil (d0) | 532.3 | 296.1 | 35 |

| Mirodenafil-d7 | 539.3 | 296.1 | 35 |

Self-Validating Experimental Protocol for Cross-Talk Evaluation

To guarantee trustworthiness, the evaluation of SIL-IS purity cannot rely solely on the manufacturer's Certificate of Analysis (CoA). The following protocol is a self-validating system designed to empirically measure cross-talk within the exact matrix and chromatographic conditions of the intended study.

Step-by-Step Methodology

Step 1: Preparation of Validation Samples Prepare the following samples using blank human plasma (or the intended biological matrix):

-

Blank Sample: Blank matrix, no analyte, no IS.

-

Zero Sample: Blank matrix spiked only with Mirodenafil-d7 at the intended working concentration (e.g., 50 ng/mL).

-

LLOQ Sample: Blank matrix spiked with Mirodenafil at the LLOQ (e.g., 0.2 ng/mL) and IS at the working concentration.

-

ULOQ Sample: Blank matrix spiked only with Mirodenafil at the ULOQ (e.g., 500 ng/mL), with no IS added.

Step 2: Liquid-Liquid Extraction (LLE)

-

Aliquot 200 µL of each validation sample into a 2.0 mL microcentrifuge tube.

-

Add 1.0 mL of methyl tert-butyl ether (MTBE) to each tube[2].

-

Vortex vigorously for 10 minutes to ensure complete partitioning of the highly lipophilic mirodenafil into the organic phase.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 800 µL of the organic supernatant to a clean 96-well plate and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase (e.g., 5 mM ammonium formate : Acetonitrile, 23:77 v/v)[2].

Step 3: LC-MS/MS Acquisition Inject 5 µL of the reconstituted samples into the LC-MS/MS system. Utilize a phenyl-hexyl analytical column (e.g., Luna Phenyl-Hexyl, 100 × 2.0 mm) to achieve optimal separation of the pyrrolopyrimidinone core[2]. Monitor the MRM transitions detailed in Table 2.

Step 4: Data Analysis & Self-Validation Criteria Calculate the cross-talk percentages using the integrated peak areas:

-

IS Contribution to Analyte:

-

Validation Criterion: Must be < 20% .

-

-

Analyte Contribution to IS:

-

Validation Criterion: Must be < 5% .

-

LC-MS/MS workflow for evaluating SIL-IS isotopic cross-talk.

Conclusion

The implementation of Mirodenafil-d7 as an internal standard fundamentally enhances the robustness of PK bioanalysis by neutralizing matrix effects. However, the scientific integrity of the assay is entirely predicated on the isotopic purity of the SIL-IS. By enforcing strict d0 impurity limits (<0.1%) and executing the self-validating cross-talk protocol outlined in this guide, analytical scientists can ensure their methods remain fully compliant with ICH M10 and FDA guidelines, ultimately securing the reliability of downstream clinical data.

References

-

High-sensitive LC-MS/MS method for the simultaneous determination of mirodenafil and its major metabolite, SK-3541, in human plasma: application to microdose clinical trials of mirodenafil PubMed (National Institutes of Health)[Link]

-

ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5 European Medicines Agency (EMA)[Link]

-

Guideline on bioanalytical method validation European Medicines Agency (EMA) / ECA Academy[Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. High-sensitive LC-MS/MS method for the simultaneous determination of mirodenafil and its major metabolite, SK-3541, in human plasma: application to microdose clinical trials of mirodenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. ema.europa.eu [ema.europa.eu]

Technical Guide: Stability and Handling of Deuterated Mirodenafil Dihydrochloride in Solution

Executive Summary

This technical guide provides a comprehensive framework for the preparation, storage, and analytical validation of Mirodenafil-d5 Dihydrochloride (and related deuterated isotopologues) in solution. Designed for bioanalytical scientists and method developers, this document moves beyond basic handling to explore the physicochemical mechanisms governing isotopic stability.

Mirodenafil (SK-3530) is a potent PDE5 inhibitor.[1][2][3][4][5] Its deuterated form serves as a critical Internal Standard (IS) for LC-MS/MS quantification in pharmacokinetic studies. However, the dihydrochloride salt form introduces specific solubility and pH-dependent stability challenges that differ from the free base. This guide establishes a self-validating protocol to ensure isotopic integrity and quantitative accuracy.

Part 1: Chemical Basis of Stability

Structural Architecture & Isotopic Placement

To ensure stability, one must understand where the deuterium labels are located relative to the reactive centers of the molecule.

-

Salt Form: Dihydrochloride (

).[7] This renders the bulk substance acidic and hygroscopic. -

Deuterium Labeling Strategy: Commercial standards (e.g., Mirodenafil-d5) typically label the N-ethyl or N-propyl groups on the piperazine or the pyrimidine ring.

-

Stable: C-D bonds on alkyl chains are chemically inert under standard storage conditions.

-

Unstable (Exchangeable): Deuterium placed on Nitrogen (N-D) or Oxygen (O-D) will exchange with solvent protons (

) within milliseconds. Therefore, commercial standards rely on C-D labeling.

-

The Dihydrochloride Factor

The

-

Acidic Microenvironment: Dissolving the powder in water creates a local pH < 2.0. While this aids solubility, it accelerates acid-catalyzed hydrolysis of the sulfonamide linkage over time.

-

Solubility Profile:

-

Water: Sparingly soluble (~1-5 mg/mL).

-

DMSO: Highly soluble (>25 mg/mL).

-

Methanol/Ethanol: Moderately soluble.

-

Degradation Pathways

The primary risks to the deuterated standard in solution are Dealkylation (loss of the label) and Hydrolysis .

Figure 1: Potential degradation pathways for Mirodenafil in solution. Note that oxidative N-dealkylation would result in the loss of the mass tag if the deuterium is on the alkyl group.

Part 2: Experimental Framework (Protocols)

Preparation of Master Stock Solutions

Objective: Create a stable 1.0 mg/mL stock solution that remains viable for >12 months.

Reagents:

-

Dimethyl Sulfoxide (DMSO), Anhydrous, LC-MS Grade.

-

Critical: Do NOT use Methanol for the master stock. Methanol can contain trace formic acid and promotes transesterification or slow exchange over years.

Protocol:

-

Equilibration: Allow the vial to reach room temperature before opening (prevents condensation/hygroscopicity).

-

Weighing: Weigh ~1.0 mg of substance into an amber glass vial (Class A).

-

Dissolution: Add LC-MS grade DMSO to achieve 1.0 mg/mL (correcting for salt factor: MW_salt / MW_freebase).

-

Note: The salt factor is typically ~1.14 (604.6 / 531.7). Ensure you calculate the concentration based on the free base content if your method requires it.

-

-

Sonication: Sonicate for 5 minutes. The solution should be clear and colorless.

-

Storage: Aliquot into 100 µL volumes in amber cryovials. Store at -80°C .

Working Solution & Stress Testing

Objective: Dilute for daily use and validate stability.

Solvent Choice: For Working Solutions (e.g., 100 ng/mL), use 50:50 Acetonitrile:Water .

-

Warning: Pure aqueous solutions of the dihydrochloride salt may precipitate upon standing or adsorb to glass surfaces.

Stability Validation Protocol (The "Self-Validating" System): Before running a clinical batch, perform this Check-Point:

-

Fresh vs. Frozen: Prepare a fresh dilution from solid. Thaw a stored aliquot (-80°C).

-

IS Response Ratio: Inject both.

-

Acceptance: 95% - 105%. If <90%, discard the stock.

Part 3: Analytical Validation (LC-MS/MS)

Method Parameters

To detect instability (e.g., separation of the D-label from the parent), the LC method must be specific.

| Parameter | Specification | Rationale |

| Column | Phenyl-Hexyl or C18 (50 x 2.1 mm) | Phenyl-Hexyl offers superior selectivity for the pyrimidinone core. |

| Mobile Phase A | 5 mM Ammonium Formate (pH 3.5) | Buffers the acidic salt; prevents peak tailing of the basic piperazine. |

| Mobile Phase B | Acetonitrile (0.1% Formic Acid) | Promotes ionization (ESI+). |

| Flow Rate | 0.3 - 0.4 mL/min | Optimal for electrospray ionization. |

| MRM Transition | Parent: 532.3 → 296.1IS (d5):[8][9] 537.3 → 296.1 | The product ion (296.1) is often the core scaffold. Ensure the label is not lost in the fragment if possible, or verify the label is on the fragment. |

Isotopic Contribution & Cross-Talk

A critical aspect of using deuterated standards is ensuring no "cross-talk" (isotopic interference) between the analyte and the IS.

-

Mirodenafil (M0): Natural isotopes (C13) contribute to M+1, M+2, etc.

-

Mirodenafil-d5 (IS): Must be sufficiently resolved in mass (M+5).

-

Risk: If the d5 standard is impure (contains d0) or degrades (loses D labels), it will contribute to the analyte signal, causing false positives .

Workflow for Cross-Talk Verification:

Figure 2: Validation workflow to ensure the Deuterated Internal Standard does not interfere with the quantification of the target analyte.

Part 4: Data Interpretation & Troubleshooting

Kinetic Isotope Effect (KIE) in Chromatography

Deuterated compounds often elute slightly earlier than their non-deuterated counterparts on Reverse Phase C18 columns due to the slightly lower lipophilicity of C-D bonds compared to C-H bonds.

-

Observation: Mirodenafil-d5 may elute 0.05 - 0.1 min before Mirodenafil.

-

Impact: This is normal. However, ensure the integration window covers both peaks if they are not perfectly co-eluting, although in MRM mode, they are detected in separate channels.

-

Matrix Effect: Because they do not co-elute perfectly, the IS may not perfectly compensate for matrix suppression if the suppression zone is narrow. Recommendation: Use a Phenyl-Hexyl column, which often minimizes this "deuterium shift" compared to C18.

Handling the Dihydrochloride Salt

If you observe precipitation in your working solutions:

-

Check pH: The

salt is acidic. If diluting into a neutral buffer (e.g., PBS), the sudden pH shift can cause the free base to crash out. -

Fix: Dissolve the stock in DMSO first, then dilute into acidic mobile phase (e.g., 0.1% Formic Acid in water) before neutralizing, or keep the solution slightly acidic.

References

-

Kim, T. K., Yoo, H. H., & Park, J. H. (2012).[10] Validated LC-MS/MS method for the determination of mirodenafil in rat plasma and its application to a comparative pharmacokinetic study. Arzneimittelforschung, 62(7), 351-354. Retrieved from [Link]

-

Cho, S. H., et al. (2013). High-sensitive LC-MS/MS method for the simultaneous determination of mirodenafil and its major metabolite in human plasma.[8][9] Journal of Separation Science, 36(5), 840-848.[9] Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. apexbt.com [apexbt.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. High-sensitive LC-MS/MS method for the simultaneous determination of mirodenafil and its major metabolite, SK-3541, in human plasma: application to microdose clinical trials of mirodenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Validated LC-MS/MS method for the determination of mirodenafil in rat plasma and its application to a comparative pharmacokinetic study of the free base and hydrochloride salt forms of mirodenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Role of Mirodenafil-d7 as a PDE5 Inhibitor Tracer in Bioanalytical Workflows

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Mirodenafil is a highly potent, second-generation phosphodiesterase type 5 (PDE5) inhibitor. While initially commercialized for the treatment of erectile dysfunction, its ability to cross the blood-brain barrier has positioned it as a compelling candidate in neurodegenerative research, including Phase 3 clinical trials for Alzheimer's disease[1].

To accurately map its pharmacokinetics (PK) and pharmacodynamics (PD)—especially in microdosing trials where systemic concentrations fall into the picogram-per-milliliter range—absolute quantitative precision is non-negotiable. Here, Mirodenafil-d7 , a stable isotope-labeled (SIL) analog, serves as an indispensable internal standard (IS) tracer. As a Senior Application Scientist, I have structured this whitepaper to detail the mechanistic pharmacology of Mirodenafil and provide a self-validating LC-MS/MS bioanalytical framework utilizing Mirodenafil-d7 to ensure absolute data integrity.

Pharmacological Mechanism: The NO-cGMP-PDE5 Axis

At the molecular level, Mirodenafil functions by competitively binding to the catalytic site of PDE5, the enzyme responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP)[2]. Upon endothelial stimulation, nitric oxide (NO) is released, activating guanylate cyclase to synthesize cGMP. Elevated intracellular cGMP induces smooth muscle relaxation and vasodilation[2].

Mirodenafil exhibits an exceptionally high affinity for PDE5, with an1, representing a 10-fold higher selectivity compared to first-generation inhibitors like sildenafil (IC50 = 3.5 nM)[1]. This precise selectivity minimizes off-target inhibition of PDE6 (found in the retina), thereby drastically reducing adverse visual effects[1].

Fig 1: NO-cGMP-PDE5 signaling cascade and the targeted inhibition by Mirodenafil.

The Rationale for Mirodenafil-d7 in Bioanalysis

In quantitative LC-MS/MS bioanalysis, matrix effects—ion suppression or enhancement caused by co-eluting endogenous plasma components like phospholipids—pose a severe threat to the trustworthiness of the data.3 incorporates seven deuterium atoms, typically on the propoxy side chain[3].

The Causality of this Experimental Choice: Because the physicochemical properties of Mirodenafil-d7 are virtually identical to the unlabeled drug, it co-elutes chromatographically. Any matrix-induced ionization variation affecting the target analyte simultaneously affects the d7-tracer to the exact same degree. By measuring the ratio of the analyte to the SIL-IS, the protocol becomes a self-validating system that mathematically cancels out extraction losses and ionization fluctuations, ensuring absolute quantitative accuracy[4].

Clinical Pharmacokinetics of Mirodenafil

Understanding the baseline PK parameters is critical for defining the calibration curve ranges (LLOQ to ULOQ) of the LC-MS/MS assay. Mirodenafil is rapidly absorbed, and its PK profile necessitates an assay sensitive enough to track terminal elimination phases accurately.

| Pharmacokinetic Parameter | Observed Value / Range | Clinical & Analytical Significance |

| Tmax (Time to peak concentration) | 1.25 - 1.57 hours | Rapid onset of action; requires dense early-time-point blood sampling[1][5]. |

| Cmax (Peak plasma concentration) | ~331 - 354 ng/mL (100 mg dose) | Defines the Upper Limit of Quantification (ULOQ) for standard clinical dose assays[5][6]. |

| t1/2 (Elimination half-life) | 1.8 - 2.5 hours | Relatively short half-life prevents systemic accumulation but requires high assay sensitivity for late time points[5][6]. |

| Protein Binding | >97% | High protein binding necessitates rigorous sample extraction (e.g., LLE) to fully liberate the drug from plasma proteins[7]. |

Experimental Protocol: LC-MS/MS Workflow using Mirodenafil-d7

To achieve a Lower Limit of Quantification (LLOQ) suitable for microdose clinical trials (e.g., 100 µg doses requiring pg/mL sensitivity), the following step-by-step methodology is optimized for human plasma matrices[4].

Step 1: Sample Preparation & Tracer Spiking

-

Action: Aliquot 200 µL of human plasma into a microcentrifuge tube. Spike with 10 µL of Mirodenafil-d7 working solution (e.g., 50 ng/mL).

-

Rationale: Introducing the tracer at the absolute beginning of the workflow ensures that all subsequent volumetric losses, adsorption to tube walls, or degradation equally affect both the analyte and the IS, preserving the quantitative ratio.

Step 2: Liquid-Liquid Extraction (LLE)

-

Action: Add 1.0 mL of Methyl tert-butyl ether (MTBE) to the spiked plasma. Vortex vigorously for 5 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C[4].

-

Rationale: Mirodenafil is highly lipophilic. MTBE efficiently partitions the uncharged drug and its deuterated tracer into the organic layer while precipitating proteins and leaving highly polar phospholipids (the primary culprits of ion suppression) trapped in the aqueous layer.

-

Action: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Step 3: UHPLC Chromatographic Separation

-

Action: Inject 5 µL onto a4. Use an isocratic mobile phase of 5 mM ammonium formate and Acetonitrile (23:77, v/v) at a flow rate of 0.35 mL/min[4].

-

Rationale: While C18 columns are standard, the phenyl-hexyl stationary phase provides alternative π-π selectivity for the pyrrolopyrimidinone ring of Mirodenafil, resolving it from isobaric endogenous interferences far more effectively than standard aliphatic phases.

Step 4: ESI-MS/MS Detection (MRM Mode)

-

Action: Operate the mass spectrometer in positive Electrospray Ionization (+ESI) mode. Monitor the Multiple Reaction Monitoring (MRM) transitions:

-

Mirodenafil: m/z 532.3 → 296.1[4]

-

Mirodenafil-d7: m/z 539.3 → 296.1 (The precursor mass shifts by +7 Da due to the deuterium label, allowing the mass spectrometer to distinguish the IS from the endogenous drug while they co-elute).

-

Fig 2: Step-by-step LC-MS/MS bioanalytical workflow utilizing Mirodenafil-d7.

Conclusion

The integration of Mirodenafil-d7 as a stable isotope-labeled tracer transforms standard LC-MS/MS assays into highly robust, self-validating analytical systems. By neutralizing matrix effects and extraction variances, researchers can confidently quantify Mirodenafil down to the picogram level[4]. This analytical precision is not only crucial for traditional pharmacokinetic profiling in erectile dysfunction but is now paramount as Mirodenafil (AR1001) advances through clinical trials for neurodegenerative diseases like Alzheimer's, where crossing the blood-brain barrier and micro-dosing kinetics must be mapped with absolute certainty[1].

References

- Source: alzdiscovery.

- Source: scirp.

- Source: nih.

- Source: ncats.

- mirodenafil suppliers USA (Mirodenafil-[d7] Dihydrochloride)

- Source: researchgate.

Sources

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. What is the mechanism of Mirodenafil? [synapse.patsnap.com]

- 3. mirodenafil suppliers USA [americanchemicalsuppliers.com]

- 4. researchgate.net [researchgate.net]

- 5. Oral Pharmacokinetics of Mirodenafil in Mexican Healthy Volunteers [scirp.org]

- 6. Mirodenafil for the Treatment of Erectile Dysfunction: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MIRODENAFIL [drugs.ncats.io]

Mirodenafil-d7 Dihydrochloride MSDS and safety handling data

Safety Data, Handling Protocols, and Bioanalytical Application

Part 1: Executive Summary & Chemical Identity

Mirodenafil-d7 Dihydrochloride is a deuterated isotopologue of Mirodenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. It is engineered specifically as an Internal Standard (IS) for the quantification of Mirodenafil in biological matrices (plasma, urine, tissue) via LC-MS/MS.

Unlike the therapeutic parent compound, this material is a laboratory reagent intended strictly for research and forensic analysis. Its deuterated nature (

Chemical Profile[1][2][3][4][5][6][7]

| Property | Specification |

| Chemical Name | 5-ethyl-2-[5-[[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl]-2-(propoxy- |

| CAS Number | 1329651-11-7 (Free Base labeled), 862189-96-6 (Unlabeled 2HCl parent) |

| Molecular Formula | |

| Molecular Weight | ~611.63 g/mol (Salt); ~538.71 g/mol (Free Base) |

| Appearance | White to off-white crystalline powder |

| Solubility | DMSO (>20 mg/mL), Methanol, Water (Moderate due to HCl salt) |

| Isotopic Purity |

Part 2: Hazard Identification (GHS Classification)[6]

While specific toxicological data for the deuterated salt is often bridged from the parent compound, it must be handled with the caution accorded to potent pharmacologically active substances.

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Cat. 4 | H302: Harmful if swallowed.[6] |

| Acute Toxicity (Inhalation) | Cat. 4 | H332: Harmful if inhaled.[6] |

| Skin Corrosion/Irritation | Cat.[6] 2 | H315: Causes skin irritation.[6] |

| Serious Eye Damage | Cat. 2A | H319: Causes serious eye irritation. |

| Reproductive Toxicity | Cat. 2 | H361: Suspected of damaging fertility or the unborn child (Based on PDE5 inhibitor class effects). |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

Part 3: Safe Handling & Storage Protocols

The integrity of a deuterated standard is paramount for analytical accuracy.[8][9] Improper storage can lead to deuterium exchange (loss of label) or degradation, invalidating quantitative data.

3.1 The "Cold Chain" Storage Protocol

-

Long-Term Storage: Store solid powder at -20°C or lower.

-

Desiccation: The dihydrochloride salt is hygroscopic. Store in a secondary container with active desiccant (silica gel) to prevent hydrolysis.

-

Light Protection: Store in amber vials. PDE5 inhibitors can exhibit photosensitivity in solution.

3.2 Solution Preparation & Stability

-

Solvent Choice: Dissolve the primary stock in DMSO or Methanol . Avoid aqueous buffers for the primary stock to prevent potential deuterium exchange over long periods (though unlikely on the propoxy chain, it is best practice).

-

Stock Stability:

-

DMSO Stock (1 mg/mL): Stable for 6 months at -20°C.

-

Working Solutions (in mobile phase): Prepare fresh weekly or validate stability.

-

3.3 Handling Workflow Diagram

The following diagram outlines the decision logic for safe handling and spill response.

Caption: Decision logic for handling and spill response of Mirodenafil-d7, emphasizing containment of potent powders.

Part 4: Bioanalytical Application (LC-MS/MS)

This section details the use of Mirodenafil-d7 as an Internal Standard. The protocol assumes a Triple Quadrupole (QqQ) Mass Spectrometer platform (e.g., Sciex 6500+ or Thermo Altis).

4.1 Mechanistic Rationale

Mirodenafil-d7 corrects for:

-

Ion Suppression: Co-eluting phospholipids in plasma can suppress signal. The d7 co-elutes with the analyte, experiencing the exact same suppression, thus normalizing the ratio.

-

Extraction Efficiency: Loss of analyte during Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT) is mirrored by the IS.

4.2 Mass Spectrometry Parameters (MRM)

The deuterium label is located on the propoxy group (

-

Parent Mass Shift: +7 Da (Propyl

vs -

Fragment Logic:

-

The primary quantitative fragment (m/z ~296 for parent) contains the pyrazolopyrimidine core and the propoxy group. Therefore, this fragment shifts by +7 Da.

-

The piperazine fragment (m/z 99) is distal and does not contain the label. This fragment remains unchanged .

-

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Role | Collision Energy (eV) |

| Mirodenafil | 532.3 | 296.1 | Quantifier | 35 |

| 532.3 | 99.1 | Qualifier | 45 | |

| Mirodenafil-d7 | 539.3 | 303.1 | IS Quantifier | 35 |

| 539.3 | 99.1 | IS Qualifier | 45 |

4.3 Experimental Workflow Diagram

This workflow illustrates the standard addition method for plasma sample preparation.

Caption: Step-by-step workflow for integrating Mirodenafil-d7 into a plasma bioanalysis assay.

4.4 Protocol: Sample Preparation (Protein Precipitation)

-

Aliquot: Transfer

of human plasma to a 96-well plate. -

IS Spike: Add

of Mirodenafil-d7 Working Solution (e.g., 200 ng/mL in 50% MeOH). -

Precipitation: Add

of ice-cold Acetonitrile. -

Agitation: Vortex vigorously for 2 minutes.

-

Separation: Centrifuge at

for 10 minutes at 4°C. -

Injection: Transfer

of supernatant to a fresh plate; inject

Part 5: Emergency & First Aid

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contact lenses if present.[6] Seek medical attention.

-

Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.

-

Ingestion: Wash out mouth with water. Do NOT induce vomiting unless directed by medical personnel.

-

Inhalation: Move person to fresh air. If not breathing, give artificial respiration.

References

-

Cayman Chemical. (2025). Mirodenafil (hydrochloride) Safety Data Sheet. Retrieved from

-

Kim, T. K., Yoo, H. H., & Park, J. H. (2012).[10] Validated LC-MS/MS method for the determination of mirodenafil in rat plasma and its application to a comparative pharmacokinetic study of the free base and hydrochloride salt forms of mirodenafil.[10] Arzneimittelforschung, 62(7), 351-354. Link

-

BenchChem. (2025).[11] A Technical Guide to Deuterated Internal Standards in Mass Spectrometry. Retrieved from

-

LGC Standards. (2020). Mirodenafil Reference Material Safety Data Sheet. Retrieved from

-

Shin, H. S., et al. (2013). High-sensitive LC-MS/MS method for the simultaneous determination of mirodenafil and its major metabolite, SK-3541, in human plasma.[12][13] Journal of Separation Science. Link

Sources

- 1. A review of the efficacy and safety of mirodenafil in the management of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mirodenafil dihydrochloride ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. apexbt.com [apexbt.com]

- 4. Mirodenafil | C26H37N5O5S | CID 135497803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. caymanchem.com [caymanchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Validated LC-MS/MS method for the determination of mirodenafil in rat plasma and its application to a comparative pharmacokinetic study of the free base and hydrochloride salt forms of mirodenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. High-sensitive LC-MS/MS method for the simultaneous determination of mirodenafil and its major metabolite, SK-3541, in human plasma: application to microdose clinical trials of mirodenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Critical Distinction: A Guide to Mirodenafil-d7 Free Base and Dihydrochloride Salt in Bioanalytical Applications

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical analysis, particularly in pharmacokinetic (PK) studies, the precision of quantitative bioanalysis is paramount. Stable isotope-labeled (SIL) internal standards are the gold standard for mitigating analytical variability, and Mirodenafil-d7, a deuterated analog of the phosphodiesterase 5 (PDE5) inhibitor Mirodenafil, serves this exact purpose. However, the selection of the appropriate form of this internal standard—the free base or the dihydrochloride salt—is a critical decision with significant downstream implications for assay accuracy, reproducibility, and efficiency. This guide provides an in-depth analysis of the core differences between Mirodenafil-d7 free base and its dihydrochloride salt, offering field-proven insights and practical protocols to guide researchers in making informed experimental choices.

Foundational Concepts: The "Why" Behind the Forms

Before delving into a direct comparison, it is essential to establish the context for these two molecules. Mirodenafil is a potent and selective PDE5 inhibitor used in the treatment of erectile dysfunction.[1][2][3] Its deuterated analog, Mirodenafil-d7, is not intended for therapeutic use. Instead, it serves as an ideal internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[4][5][6]

1.1. The Role of a Deuterated Internal Standard

In quantitative LC-MS, an IS is added at a known concentration to all samples, calibrators, and quality controls. The ideal IS mimics the analyte's physicochemical behavior throughout the entire analytical process—from extraction and chromatography to ionization in the mass spectrometer.[6][7]

Deuterated standards are considered the gold standard for several reasons:

-

Co-elution: They are chemically identical to the analyte and therefore co-elute during chromatographic separation, ensuring they experience the same matrix effects (ion suppression or enhancement).[4][7]

-

Similar Extraction Recovery: They exhibit nearly identical recovery during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction).[4]

-

Mass Differentiation: The deuterium labels provide a distinct mass-to-charge ratio (m/z) that allows the mass spectrometer to differentiate the standard from the analyte.[6]

By normalizing the analyte's signal to the IS's signal, these standards correct for variations in sample handling, matrix effects, and instrument drift, leading to highly accurate and precise quantification.[4][5][7]

1.2. Free Base vs. Salt Form: A Strategic Choice

Many active pharmaceutical ingredients (APIs) are weak bases and often exhibit poor solubility in water.[8][9] To overcome this, they are reacted with an acid to form a salt. This transformation fundamentally alters the compound's physicochemical properties.[8][10] The choice between using a free base or a salt form is therefore not trivial; it is a strategic decision based on the intended application.

The formation of a hydrochloride salt, in particular, is a common strategy to:

-

Enhance Aqueous Solubility: Salt forms are generally more soluble in aqueous environments, which is crucial for dissolution in biological fluids and for preparing stock solutions.[11][12][13]

-

Improve Stability: The crystalline nature of many salts can make them less susceptible to degradation from factors like moisture or oxidation, leading to a longer shelf life.[8][13]

-

Simplify Handling: Salts are often crystalline solids that are easier to weigh and handle compared to potentially oily or amorphous free bases.[8]

Head-to-Head Comparison: Mirodenafil-d7 Free Base vs. Dihydrochloride Salt

The primary differences between these two forms lie in their physicochemical properties, which in turn dictate their optimal use in a laboratory setting. While specific experimental data for the deuterated form is not publicly available, we can infer its properties from the well-documented characteristics of Mirodenafil and the general principles of salt formation.

| Property | Mirodenafil-d7 Free Base | Mirodenafil-d7 Dihydrochloride Salt | Rationale & Implications for the Researcher |

| Molecular Formula | C₂₆H₃₀D₇N₅O₅S | C₂₆H₃₀D₇N₅O₅S · 2HCl | The addition of two hydrochloric acid molecules increases the molecular weight. This must be accounted for when calculating concentrations. |

| Molecular Weight | ~538.7 g/mol | ~611.6 g/mol | Critical for accurate stock solution preparation. Weighing out 1 mg of the dihydrochloride salt is not equivalent to 1 mg of the free base active component. A salt correction factor must be applied. |

| Aqueous Solubility | Low | High | This is the most significant practical difference. The dihydrochloride salt's high solubility makes it ideal for preparing aqueous or semi-aqueous stock solutions for bioanalytical assays.[11][12] The free base would require organic solvents like DMSO or methanol. |

| Stability | Generally stable solid. | The parent drug's dihydrochloride salt is labile to heat and light and is described as an amorphous salt rather than a stable crystalline form.[1] | Requires careful storage. The dihydrochloride salt should be stored protected from light and potentially at reduced temperatures to prevent the formation of impurities.[1][14] |

| Hygroscopicity | Lower | Potentially Higher | Salt forms, especially amorphous ones, tend to be more hygroscopic. This necessitates storage in a desiccator and careful handling to ensure accurate weighing. |

| Physical Form | Likely a crystalline or amorphous solid. | The parent drug's salt is noted to be an amorphous solid.[1] | An amorphous state can have different dissolution kinetics compared to a crystalline form. This is a key parameter to verify using techniques like XRPD.[15] |

The Application Scientist's Perspective: Making the Right Choice

The choice between the free base and the dihydrochloride salt is driven entirely by the requirements of the analytical workflow.

When to Use this compound Salt:

The dihydrochloride salt is the preferred choice for the vast majority of bioanalytical applications , specifically for preparing the internal standard stock and spiking solutions.

-

Causality: Pharmacokinetic studies analyze drugs in biological matrices like plasma or urine, which are aqueous. To ensure the internal standard is fully dissolved and homogenously distributed within the sample, a water-soluble form is essential. Using a poorly soluble free base risks incomplete dissolution, leading to inaccurate spiking and catastrophic assay variability.

When to Use Mirodenafil-d7 Free Base:

The use cases for the free base are more specialized.

-

Causality:

-

Non-Aqueous Formulations: If developing a method in a purely non-aqueous environment.

-

Synthesis: As a starting material for the synthesis of other salt forms for research purposes.

-

Specific MS Ionization: In rare cases, the presence of chloride ions from the salt might interfere with mass spectrometry analysis, although this is uncommon with modern instruments.

-

The logical flow for this decision is illustrated below.

Caption: Standard bioanalytical workflow using a deuterated internal standard.

Conclusion

The distinction between Mirodenafil-d7 free base and its dihydrochloride salt is a clear illustration of how fundamental physicochemical properties govern analytical strategy. For the research scientist focused on quantitative bioanalysis, the dihydrochloride salt is unequivocally the superior choice due to its enhanced aqueous solubility, which is critical for the preparation of accurate and homogenous stock solutions used to spike biological samples. The free base remains a valuable precursor for synthesis or for highly specialized, non-aqueous applications. Understanding the causality behind this choice—linking solubility to the demands of the bioanalytical workflow—is essential for generating robust, reliable, and defensible pharmacokinetic data.

References

- Hydrochloride in Pills: Recognizing Its Makes Use Of and Profits | Vader Аdvеrtising. (2023, October 13).

- Application of Deuterated Standards in Pharmacokinetics: Enhancing Precision and Accuracy in Drug Development - Benchchem.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30).

- Mirodenafil | New Drug Approvals. (2014, January 30).

- The Role of Hydrochloride in Modern Medicine: Enhancing Efficacy and Safety - Oreate AI. (2026, January 15).

- The Indispensable Role of Deuterated Standards in Pharmacokinetic Studies: A Technical Guide - Benchchem.

- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).

- Mirodenafil - Potent PDE5 Inhibitor for ED Treatment - APExBIO.

- The Role of Deuterated Compounds in Pharmaceutical R&D and Testing - Pharmaffiliates. (2025, May 20).

- What is Hydrochloride Utilized for in Tablets? - Livres blancs informatiques.

- What is Hydrochloride Utilized for in Tablets? - MLJDental. (2024, October 04).

- Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025, November 08).

- What is Hydrochloride? – Definition & Chemical Explained - UK Meds Online. (2025, October 20).

- Mirodenafil 米罗那非 标准品 ………..An erectogenic agent. - New Drug Approvals. (2014, January 30).

- Particle Size Analysis of Salt-Formed Active Pharmaceutical Ingredients. (2024, October 21).

- Mirodenafil for the Treatment of Erectile Dysfunction: A Systematic Review of the Literature.

- Analytical Techniques in Pharmaceutical Analysis. (2024, December 13).

- Pharmaceutical cocrystals, salts and polymorphs: Advanced characterization techniques. (2017, August 01).

- WO2007002125A1 - Rapidly absorbing oral formulations of pde5 inhibitors - Google Patents.

- Mirodenafil dihydrochloride (SK-3530 dihydrochloride) | PDE5 Inhibitor | MedChemExpress.

- Mirodenafil - Alzheimer's Drug Discovery Foundation. (2024, May 01).

- CHARACTERISATION OF SALTS OF DRUG SUBSTANCES - D. Giron - AKJournals.

- Mirodenafil | C26H37N5O5S | CID 135497803 - PubChem - NIH.

- Mirodenafil Impurities - BOC Sciences.

- Mirodenafil dihydrochloride - MySkinRecipes.

- Safety and Efficacy of Once Daily Administration of 50 mg Mirodenafil in Patients with Erectile Dysfunction - AUA Journals.

- What is Mirodenafil dihydrochloride used for? - Patsnap Synapse. (2024, June 27).

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Mirodenafil dihydrochloride [myskinrecipes.com]

- 3. What is Mirodenafil dihydrochloride used for? [synapse.patsnap.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. benchchem.com [benchchem.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. The Role of Hydrochloride in Modern Medicine: Enhancing Efficacy and Safety - Oreate AI Blog [oreateai.com]

- 9. bettersizeinstruments.com [bettersizeinstruments.com]

- 10. ukmedsonline.co.uk [ukmedsonline.co.uk]

- 11. vader-bg.com [vader-bg.com]

- 12. livreblanc.silicon.fr [livreblanc.silicon.fr]

- 13. mljdental.com [mljdental.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. akjournals.com [akjournals.com]

Storage Conditions for Deuterated Mirodenafil Reference Standards

Technical Guidance for Bioanalytical Applications

Executive Summary

The reliability of LC-MS/MS bioanalytical assays for erectile dysfunction therapeutics hinges on the integrity of the internal standard (IS). Deuterated Mirodenafil (e.g., Mirodenafil-d3 or -d5) serves as the "gold standard" for normalization, correcting for matrix effects, recovery losses, and ionization variability.[1] However, the isotopic purity and chemical stability of these standards are not absolute. Improper storage can lead to deuterium-hydrogen (D/H) exchange , hydrolysis of the sulfonyl group, or photochemical degradation, all of which compromise quantitation accuracy.[1]

This guide defines the rigorous storage, handling, and validation protocols required to maintain the critical quality attributes (CQA) of deuterated Mirodenafil reference standards.

Physicochemical Profile & Stability Factors

Molecular Characteristics

Mirodenafil is a pyrrolopyrimidine-based phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3] Its deuterated analogs typically incorporate deuterium atoms at stable alkyl positions (e.g., the N-propyl or N-ethyl groups) to minimize back-exchange.[1]

| Property | Characteristic | Impact on Storage |

| Chemical Class | Pyrrolopyrimidine Sulfonamide | Susceptible to hydrolysis under extreme pH; generally stable at neutral pH.[1] |

| Isotope Effect | C-D Bond Strength | The C-D bond is shorter and stronger than the C-H bond (Kinetic Isotope Effect), generally offering slightly superior oxidative stability. |

| Hygroscopicity | Moderate (Salt dependent) | Dihydrochloride salts are hygroscopic.[1] Moisture uptake can alter effective concentration and catalyze hydrolysis.[1] |

| Photostability | Photosensitive | The heteroaromatic core can undergo photo-oxidation.[1] Amber glass is mandatory. |

The Risk of D/H Exchange

While C-D bonds on alkyl chains are robust, deuterium atoms placed near heteroatoms (N, O, S) or carbonyls can be labile.[1]

-

Risk: If the label is on an exchangeable position (e.g., N-D), protic solvents (Water, Methanol) will rapidly wash out the label, reverting the mass shift.

-

Mitigation: Most commercial Mirodenafil-d3/d5 standards label the carbon chain.[1] However, acidic conditions can promote acid-catalyzed exchange even on aromatic rings.[1] Always store in neutral, aprotic environments when possible.[1]

Comprehensive Storage Protocols

Workflow Visualization

The following diagram outlines the critical chain of custody from receipt to usage.

Figure 1: Optimal workflow for handling deuterated reference standards to prevent degradation and contamination.

Solid State Storage (Neat Material)

Upon arrival, the neat powder must be protected from the three primary degradation vectors: Heat, Light, and Water. [1]

-

Temperature: Store at -20°C or lower. For storage exceeding 12 months, -80°C is recommended to virtually arrest kinetic degradation pathways.[1]

-

Container: Original manufacturer vial with a secondary outer container (e.g., a desiccated foil bag or a jar with Drierite™).

-

Equilibration: Before opening the vial, allow it to reach room temperature (approx. 30 mins) inside the desiccator. Opening a cold vial introduces condensation, which degrades the hygroscopic salt forms.

Solution State Storage (Stock & Working)

Primary Stock Solution (1.0 mg/mL)

-

Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent for long-term stability due to its low volatility and aprotic nature.[1] Methanol (MeOH) is acceptable but evaporates more easily, altering concentration.[1]

-

Container: Amber borosilicate glass vials with PTFE-lined screw caps .[1] Avoid parafilm alone, as it does not prevent solvent evaporation over years.[1]

-

Temperature: -80°C is ideal.[1] -20°C is acceptable for <6 months.[1]

-

Shelf Life: 12 months (validated) or 24 months (with re-testing).

Working Solution (e.g., 100 ng/mL)

-

Stability: These solutions are unstable long-term due to potential hydrolysis and adsorption to glass/plastic.[1]

-

Protocol: Prepare fresh daily or store at 4°C for no more than 1 week.

Stability Monitoring & Validation (Self-Validating System)

You cannot assume a standard is stable; you must prove it.[1] Implement a System Suitability Test (SST) before every batch.[1]

The "Zero-Injection" Check

Before running patient samples, inject a "Zero" sample (Matrix + IS).[1]

-

Acceptance Criteria: The IS peak area should be within ±15% of the mean IS area from the previous validated run.

-

Drift Warning: A consistent decrease in IS response over weeks indicates degradation or adsorption.[1]

Isotopic Purity Monitoring

Deuterated standards can suffer from "Isotopic Drop," where the D-label exchanges for H, causing the signal to bleed into the analyte channel (M+0).[1]

Experiment: Inject a high-concentration sample of the IS only (no analyte).

-

Monitor: The transition for the unlabeled drug (e.g., Mirodenafil M+0).

-

Limit: The interference in the analyte channel must be < 20% of the LLOQ (Lower Limit of Quantitation) response. If the IS starts contributing signal to the analyte channel, the standard has degraded (exchanged) and must be discarded.

Degradation Logic Diagram

Figure 2: Primary degradation pathways for Mirodenafil reference standards and their root causes.[1]

Troubleshooting & Best Practices

Solubility Issues